molecular formula C25H33N7O2 B2914717 1-(2-(4-benzylpiperidin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923218-11-5

1-(2-(4-benzylpiperidin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2914717
CAS No.: 923218-11-5
M. Wt: 463.586
InChI Key: BDMUWUMRKYAJIH-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazino[3,4-f]purine-dione family, characterized by a fused triazine-purine core with ketone groups at positions 6 and 6. Key structural features include:

  • 1-(2-(4-Benzylpiperidin-1-yl)ethyl side chain: A bulky, flexible substituent with a tertiary amine (piperidine) and aromatic (benzyl) moieties. This group likely improves lipophilicity and modulates interactions with biological targets, such as receptors or enzymes.

The compound’s synthetic route may involve alkylation of the purine core with a pre-formed 4-benzylpiperidinylethyl intermediate, followed by sequential methylation steps .

Properties

IUPAC Name

1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O2/c1-17-18(2)32-21-22(28(3)25(34)29(4)23(21)33)26-24(32)31(27-17)15-14-30-12-10-20(11-13-30)16-19-8-6-5-7-9-19/h5-9,18,20H,10-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMUWUMRKYAJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCC(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-benzylpiperidin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety linked to a triazino-purine structure. The presence of multiple functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Monoamine Oxidase Inhibition : Compounds with benzylpiperidine structures have shown selective inhibition of monoamine oxidase (MAO), particularly MAO-B. This suggests potential applications in treating neurological disorders such as Parkinson's disease .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against both bacterial and fungal pathogens. The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can enhance efficacy against specific strains .
  • Cytotoxicity : Preliminary studies suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

Inhibition of Monoamine Oxidases

Recent studies have highlighted the effectiveness of similar benzylpiperidine derivatives as MAO-B inhibitors. For instance:

  • The compound S5 was identified as a potent reversible inhibitor with an IC50 value indicating strong selectivity towards MAO-B compared to MAO-A. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibition .

Antimicrobial Studies

In vitro evaluations of related piperidine derivatives revealed:

  • Significant antibacterial activity against strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The most effective derivatives showed comparable potency to standard antibiotics like chloramphenicol .
CompoundActivityStandard Comparison
8bModerateChloramphenicol
8dHighMancozeb
8gVery HighChloramphenicol

Cytotoxicity and Cancer Research

Studies on the cytotoxic effects of compounds structurally related to our target compound demonstrated:

  • IC50 values ranging from 7.9 µM to 92 µM against human breast and ovarian cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .

Case Studies

  • Monoamine Oxidase Inhibition : A case study involving S5 showed significant improvement in motor functions in animal models of Parkinson's disease when treated with this class of compounds.
  • Antimicrobial Efficacy : A series of experiments demonstrated that specific substitutions on the benzylpiperidine ring significantly enhanced antimicrobial activity against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the [1,2,4]triazino[3,4-f]purine-dione core but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound - 3,4,7,9-Tetramethyl
- 1-(2-(4-Benzylpiperidin-1-yl)ethyl
C27H32N6O2 488.6 High lipophilicity (piperidine/benzyl), potential for CNS penetration
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl... (919020-09-0) - 3-(4-Chlorophenyl)
- 1-Isopropyl
- 7,9-Dimethyl
C20H19ClN6O2 410.9 Electron-withdrawing Cl group; compact substituents may reduce metabolic stability
7-(2-Chlorobenzyl)-1,3,9-trimethyl... (919007-48-0) - 7-(2-Chlorobenzyl)
- 1,3,9-Trimethyl
C19H17ClN6O2 396.8 Ortho-chlorobenzyl enhances steric hindrance; lower molecular weight
3-(4-Chlorophenyl)-1-(3-methylbenzyl)-7,9-dimethyl... (898409-97-7) - 3-(4-Chlorophenyl)
- 1-(3-Methylbenzyl)
- 7,9-Dimethyl
C23H21ClN6O2 448.9 Meta-methylbenzyl balances lipophilicity and solubility
3-(4-Chlorophenyl)-1-(2-methylbenzyl)-7,9-dimethyl... (898442-86-9) - 3-(4-Chlorophenyl)
- 1-(2-Methylbenzyl)
- 7,9-Dimethyl
C23H21ClN6O2 448.9 Ortho-methylbenzyl may disrupt planar binding to targets

Key Observations :

Substituent Flexibility vs. In contrast, rigid chlorophenyl or methylbenzyl groups (e.g., ) may restrict binding modes .

Lipophilicity and Solubility :

  • The piperidine-benzyl group in the target compound increases logP compared to chlorophenyl analogs, suggesting improved membrane permeability but reduced aqueous solubility. Chlorophenyl derivatives (e.g., ) may exhibit better solubility due to polar Cl substituents .

Dimethyl analogs (e.g., ) lack this protection, possibly leading to faster metabolic clearance . Chlorine atoms in analogs introduce electron-withdrawing effects, altering charge distribution and hydrogen-bonding capacity compared to the target compound’s benzylpiperidine .

Biological Implications: Analogous compounds (e.g., ) with triazole or benzyl groups show activity as adenosine receptor antagonists. The target compound’s piperidine moiety may enhance affinity for amine-binding receptors (e.g., GPCRs) or enzymes like kinases .

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